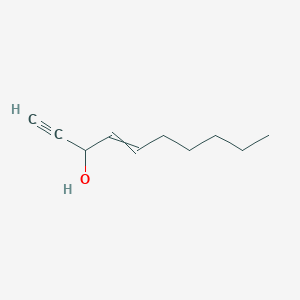
Dec-4-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-4-en-1-yn-3-ol is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both a double bond (ene) and a triple bond (yne) within its carbon chain, along with a hydroxyl group (ol). This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-4-en-1-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of an alkyne with an aldehyde in the presence of a base. For instance, the reaction between 1-butyne and 4-pentenal in the presence of a strong base like sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, this compound can be produced using catalytic processes. One such method involves the use of palladium catalysts to facilitate the coupling of an alkyne with an aldehyde. This method is advantageous due to its high yield and selectivity. The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield a diketone.
Reduction: The compound can be reduced using hydrogenation reactions. Catalytic hydrogenation in the presence of palladium on carbon can convert the triple bond to a double bond, forming Dec-4-en-3-ol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acid catalysts.
Major Products Formed:
Oxidation: Diketones.
Reduction: Dec-4-en-3-ol.
Substitution: Ethers, esters.
Scientific Research Applications
Dec-4-en-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dec-4-en-1-yn-3-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the triple bond, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including addition and substitution reactions. The hydroxyl group also contributes to its reactivity by forming hydrogen bonds and participating in acid-base reactions.
Comparison with Similar Compounds
But-3-yn-1-ol: Similar in structure but with a shorter carbon chain.
Hex-5-en-1-yn-3-ol: Another compound with both double and triple bonds but with a different carbon chain length.
Uniqueness: Dec-4-en-1-yn-3-ol is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
89682-48-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
dec-4-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h2,8-11H,3,5-7H2,1H3 |
InChI Key |
GYEBWUAUQNKLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















